3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide
Description
3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butoxy group, a nitroanilino group, and an ethyl linkage to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-3-13-26-18-6-4-5-15(14-18)19(23)21-12-11-20-16-7-9-17(10-8-16)22(24)25/h4-10,14,20H,2-3,11-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVVYMBYMRQQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide typically involves the reaction of 3-butoxybenzoic acid with 2-(4-nitroanilino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkoxy reagents, nucleophilic catalysts.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of 3-butoxy-N-[2-(4-aminoanilino)ethyl]benzamide.
Substitution: Formation of various alkoxy-substituted benzamides.
Hydrolysis: Formation of 3-butoxybenzoic acid and 2-(4-nitroanilino)ethylamine.
Scientific Research Applications
3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of benzamide derivatives with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroanilino group may participate in redox reactions, while the benzamide core can interact with protein binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-butoxy-N-[2-(4-aminoanilino)ethyl]benzamide: Similar structure but with an amino group instead of a nitro group.
3-methoxy-N-[2-(4-nitroanilino)ethyl]benzamide: Similar structure but with a methoxy group instead of a butoxy group.
N-[2-(4-nitroanilino)ethyl]benzamide: Lacks the butoxy group.
Uniqueness
3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
